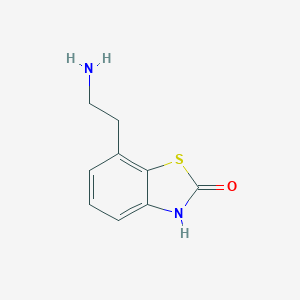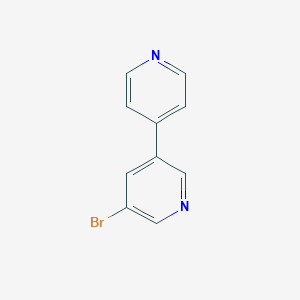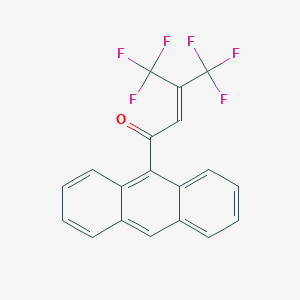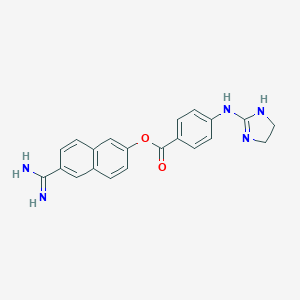
(4R,6R)-2-Ethynyl-4,6-dimethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,6R)-2-Ethynyl-4,6-dimethyl-1,3-dioxane is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The compound is a member of the dioxane family and has a unique structure that makes it an attractive target for researchers.
Scientific Research Applications
(4R,6R)-2-Ethynyl-4,6-dimethyl-1,3-dioxane has been studied extensively for its potential applications in various fields. In medicinal chemistry, the compound has been shown to exhibit antitumor activity and has been used as a lead compound in the development of new anticancer drugs. In material science, the compound has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, the compound has been used as a versatile reagent for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (4R,6R)-2-Ethynyl-4,6-dimethyl-1,3-dioxane is not fully understood. However, studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4R,6R)-2-Ethynyl-4,6-dimethyl-1,3-dioxane have been studied in vitro and in vivo. In vitro studies have shown that the compound can induce apoptosis in cancer cells and inhibit the activity of certain enzymes that are involved in cancer cell proliferation. In vivo studies have shown that the compound can inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of (4R,6R)-2-Ethynyl-4,6-dimethyl-1,3-dioxane is its versatility as a reagent in organic synthesis. The compound can be used in a wide range of reactions to synthesize complex organic molecules. However, the synthesis of the compound is a complex process that requires expertise in organic chemistry. The compound is also relatively expensive, which may limit its use in some lab experiments.
Future Directions
There are several future directions for the study of (4R,6R)-2-Ethynyl-4,6-dimethyl-1,3-dioxane. One direction is the development of new anticancer drugs based on the structure of the compound. Another direction is the synthesis of new materials with unique properties using the compound as a building block. Additionally, the mechanism of action of the compound could be further studied to gain a better understanding of its antitumor activity. Finally, new synthesis methods for the compound could be developed to make it more accessible for use in lab experiments.
Synthesis Methods
The synthesis of (4R,6R)-2-Ethynyl-4,6-dimethyl-1,3-dioxane is a complex process that requires expertise in organic chemistry. One of the most commonly used methods for synthesizing this compound is the Sonogashira coupling reaction. This reaction involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere and requires careful control of the reaction conditions to obtain a high yield of the desired product.
properties
CAS RN |
102340-79-4 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(4R,6R)-2-ethynyl-4,6-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H12O2/c1-4-8-9-6(2)5-7(3)10-8/h1,6-8H,5H2,2-3H3/t6-,7-/m1/s1 |
InChI Key |
ITWPJDALOTVTCO-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](OC(O1)C#C)C |
SMILES |
CC1CC(OC(O1)C#C)C |
Canonical SMILES |
CC1CC(OC(O1)C#C)C |
synonyms |
1,3-Dioxane, 2-ethynyl-4,6-dimethyl-, [4R-(2alpha,4alpha,6beta)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine](/img/structure/B35183.png)



![2-Aminobenzo[d]thiazole-5-carbonitrile](/img/structure/B35190.png)



